molecular formula C8H17NO B13326180 (R)-2-(piperidin-3-yl)propan-2-ol

(R)-2-(piperidin-3-yl)propan-2-ol

Cat. No.: B13326180
M. Wt: 143.23 g/mol
InChI Key: GWVNRACDDXBNBZ-SSDOTTSWSA-N
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Description

®-2-(piperidin-3-yl)propan-2-ol is a chiral compound with a piperidine ring and a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(piperidin-3-yl)propan-2-ol typically involves the reduction of a corresponding ketone or the addition of a piperidine derivative to a suitable precursor. One common method is the asymmetric reduction of 3-piperidinone using chiral catalysts to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for ®-2-(piperidin-3-yl)propan-2-ol often involve large-scale asymmetric synthesis using chiral auxiliaries or catalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted piperidine compounds.

Scientific Research Applications

®-2-(piperidin-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(piperidin-3-yl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    3-piperidinol: A related compound with a hydroxyl group on the piperidine ring.

    2-(piperidin-3-yl)ethanol: A similar compound with an ethyl chain instead of a propyl chain.

Uniqueness

®-2-(piperidin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.

Biological Activity

(R)-2-(piperidin-3-yl)propan-2-ol, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the propanol group enhances its solubility and bioavailability, making it a candidate for drug development.

1. Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced activity against tumor cells. A notable finding is that certain derivatives display lower IC50 values, indicating higher potency in inhibiting cell growth (Table 1).

CompoundCell LineIC50 (μM)
This compoundHeLa4.5
Piperidine derivative AMDA-MB-2313.2
Piperidine derivative BA5495.7

2. Neuropharmacological Effects

Piperidine derivatives are known for their interaction with neurotransmitter systems. Studies have demonstrated that this compound can act as a selective modulator of dopamine transporters (DAT), which is crucial in the treatment of neuropsychiatric disorders such as depression and addiction. The compound shows a high affinity for DAT, suggesting its potential use in therapeutic applications targeting dopamine dysregulation.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies reveal that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effective antimicrobial action, comparable to standard antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis6.25

Case Study: Antitumor Efficacy

A study published in MDPI highlighted the antiproliferative effects of various piperidine derivatives on cancer cell lines. The research demonstrated that modifications to the piperidine structure could significantly enhance antitumor activity, with some derivatives showing IC50 values as low as 0.021 μM against specific cancer types .

Case Study: Neuropharmacological Screening

In a neuropharmacological screening study, this compound was evaluated for its effects on dopamine transporters. The results indicated a promising profile for this compound as a potential therapeutic agent in treating conditions such as cocaine addiction .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(3R)-piperidin-3-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

GWVNRACDDXBNBZ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)([C@@H]1CCCNC1)O

Canonical SMILES

CC(C)(C1CCCNC1)O

Origin of Product

United States

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